molecular formula C12H22N2 B5113648 1-(2-bicyclo[2.2.1]heptanyl)-4-methylpiperazine

1-(2-bicyclo[2.2.1]heptanyl)-4-methylpiperazine

Cat. No.: B5113648
M. Wt: 194.32 g/mol
InChI Key: RAWVLJSYXIAGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-bicyclo[2.2.1]heptanyl)-4-methylpiperazine is a compound that features a bicyclic structure fused with a piperazine ring. This unique structure imparts specific chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bicyclo[2.2.1]heptanyl)-4-methylpiperazine typically involves the reaction of bicyclo[2.2.1]heptane derivatives with piperazine. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound, which can be further derivatized through various transformations.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions using specialized equipment and conditions. The use of mercury lamps for [2 + 2] cycloaddition of 1,5-dienes is one such method, although it presents technical challenges .

Chemical Reactions Analysis

Types of Reactions

1-(2-bicyclo[2.2.1]heptanyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-bicyclo[2.2.1]heptanyl)-4-methylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-bicyclo[2.2.1]heptanyl)-4-methylpiperazine involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites, potentially affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but differ in functional groups.

    Piperazine derivatives: Compounds with similar piperazine rings but different substituents.

Uniqueness

1-(2-bicyclo[2.2.1]heptanyl)-4-methylpiperazine is unique due to its combination of a bicyclic structure with a piperazine ring. This combination imparts specific chemical properties that are not found in other similar compounds, making it valuable for various research applications .

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2/c1-13-4-6-14(7-5-13)12-9-10-2-3-11(12)8-10/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWVLJSYXIAGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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